4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine
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Overview
Description
4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine is a chemical compound with the molecular formula C13H17N3. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine typically involves the alkylation of quinoline derivatives. One common method is the reaction of 4-ethylquinoline with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and requires a controlled temperature and pressure to achieve optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: Research is ongoing to explore its use in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N2,N2-Dimethylquinoline-2,4-diamine
- 4-Ethylquinoline
- 2,6-Diaminoquinoline
Uniqueness
4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity in chemical reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-ethyl-2-N,2-N-dimethylquinoline-2,6-diamine |
InChI |
InChI=1S/C13H17N3/c1-4-9-7-13(16(2)3)15-12-6-5-10(14)8-11(9)12/h5-8H,4,14H2,1-3H3 |
InChI Key |
FHFWYDZTVWTBRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC2=C1C=C(C=C2)N)N(C)C |
Origin of Product |
United States |
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